molecular formula C20H17NO5 B2369221 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 610764-18-6

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2369221
CAS No.: 610764-18-6
M. Wt: 351.358
InChI Key: ZFSMPMDXRIEKEK-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound with a unique structure that combines a chromenone core with a dimethoxyphenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile through a series of reactions including decarboxylation, aldoxime formation, and dehydration . This intermediate is then subjected to further reactions to introduce the chromenone core and the acetonitrile group.

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of phase-transfer catalysts and specific solvents to facilitate the reactions. The process may also include steps to purify the final product through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds or other interactions with the target molecules .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSMPMDXRIEKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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